molecular formula C23H32O5 B13838103 Androst-5-ene-3,11,17-trione, Cyclic 3,17-Bis(1,2-ethanediyl acetal)

Androst-5-ene-3,11,17-trione, Cyclic 3,17-Bis(1,2-ethanediyl acetal)

Cat. No.: B13838103
M. Wt: 388.5 g/mol
InChI Key: RETKBEOWDBJXFZ-WJRACZLCSA-N
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Chemical Reactions Analysis

Androst-5-ene-3,11,17-trione, Cyclic 3,17-Bis(1,2-ethanediyl acetal) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Androst-5-ene-3,11,17-trione, Cyclic 3,17-Bis(1,2-ethanediyl acetal) has various scientific research applications, including:

Mechanism of Action

The mechanism of action of Androst-5-ene-3,11,17-trione, Cyclic 3,17-Bis(1,2-ethanediyl acetal) involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to steroid receptors and modulating their activity. This interaction can influence various biological processes, including gene expression, protein synthesis, and cellular metabolism .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H32O5

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C23H32O5/c1-20-7-8-22(25-9-10-26-22)13-15(20)3-4-16-17-5-6-23(27-11-12-28-23)21(17,2)14-18(24)19(16)20/h3,16-17,19H,4-14H2,1-2H3/t16-,17-,19+,20-,21-/m0/s1

InChI Key

RETKBEOWDBJXFZ-WJRACZLCSA-N

Isomeric SMILES

C[C@]12CCC3(CC1=CC[C@@H]4[C@@H]2C(=O)C[C@]5([C@H]4CCC56OCCO6)C)OCCO3

Canonical SMILES

CC12CCC3(CC1=CCC4C2C(=O)CC5(C4CCC56OCCO6)C)OCCO3

Origin of Product

United States

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